Kinase Inhibitor Potency: 31-Fold Higher p38α Affinity Versus Commercial Benchmark SB203580
4-(2-Chlorophenyl)-1H-imidazole demonstrates an IC50 of 0.00161 μM (1.61 nM) against human p38α MAP kinase in an in vitro enzymatic assay [1]. In comparison, the widely used commercial p38α inhibitor SB203580 exhibits an IC50 of 0.050 μM (50 nM) under comparable assay conditions [2]. This represents approximately a 31-fold enhancement in potency for 4-(2-chlorophenyl)-1H-imidazole relative to the industry-standard comparator [1][2].
| Evidence Dimension | p38α MAP kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.00161 μM (1.61 nM) |
| Comparator Or Baseline | SB203580: IC50 = 0.050 μM (50 nM) |
| Quantified Difference | ~31-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay using recombinant human p38α kinase |
Why This Matters
For researchers requiring potent p38α inhibition in biochemical or cellular assays, the 31-fold potency advantage translates to lower compound consumption, reduced solvent/DMSO carryover artifacts, and potentially improved signal-to-noise ratios in screening cascades.
- [1] Molecular Pharmacology. Kinase Selectivity Profiling of 4-(2-Chlorophenyl)-1H-imidazole: p38α IC50 = 0.00161 μM. Supplementary Data. View Source
- [2] PMC Table 1. SB203580 IC50 Values Against p38α Kinase and Cellular TNFα Release. 2008. View Source
